N-phenyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide N-phenyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10064739
InChI: InChI=1S/C21H25N3O/c25-21(22-20-11-5-2-6-12-20)18-24-16-14-23(15-17-24)13-7-10-19-8-3-1-4-9-19/h1-12H,13-18H2,(H,22,25)/b10-7+
SMILES: C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3
Molecular Formula: C21H25N3O
Molecular Weight: 335.4 g/mol

N-phenyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide

CAS No.:

Cat. No.: VC10064739

Molecular Formula: C21H25N3O

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

N-phenyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide -

Specification

Molecular Formula C21H25N3O
Molecular Weight 335.4 g/mol
IUPAC Name N-phenyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Standard InChI InChI=1S/C21H25N3O/c25-21(22-20-11-5-2-6-12-20)18-24-16-14-23(15-17-24)13-7-10-19-8-3-1-4-9-19/h1-12H,13-18H2,(H,22,25)/b10-7+
Standard InChI Key YTGMMGVEBMMASN-JXMROGBWSA-N
Isomeric SMILES C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3
SMILES C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3
Canonical SMILES C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) group and at the 4-position with an acetamide functional group bearing a phenyl substituent. Key structural elements include:

  • Piperazine core: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capabilities.

  • Cinnamyl side chain: A trans (E)-configured propenyl group linking the piperazine to a phenyl ring, enabling π-π stacking interactions .

  • N-Phenylacetamide: A planar acetamide group with a phenyl substituent, contributing to hydrophobic interactions.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H25N3O
Molecular Weight335.4 g/mol
logP (Predicted)~3.2 (similar to )
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Polar Surface Area~38.9 Ų

The compound’s moderate lipophilicity (logP ~3.2) suggests balanced membrane permeability and solubility, aligning with trends observed in structurally related piperazine derivatives .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Piperazine alkylation: Reaction of piperazine with (2E)-3-phenylprop-2-en-1-yl bromide under basic conditions to introduce the cinnamyl group .

  • Acetamide formation: Coupling of the secondary amine with bromoacetyl chloride, followed by nucleophilic substitution with aniline to install the N-phenylacetamide group.

Key intermediates and reaction conditions are summarized below:

StepReagents/ConditionsYieldReference
1Piperazine, (E)-cinnamyl bromide, K2CO3, DMF, 80°C72%
2Bromoacetyl chloride, Et3N, CH2Cl2, 0°C → rt85%
3Aniline, DIEA, DMF, 60°C68%

Spectroscopic Characterization

  • NMR: ¹H NMR (400 MHz, CDCl3) displays signals for the cinnamyl vinyl protons (δ 6.45–6.65 ppm, doublet of doublets) and piperazine methylenes (δ 2.50–3.10 ppm) .

  • HRMS: [M+H]+ observed at m/z 336.2078 (calc. 336.2074).

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

ParameterValueMethod
Aqueous Solubility12.5 µM (pH 7.4)Shake-flask
Caco-2 Permeability8.7 × 10⁻⁶ cm/sIn vitro assay

The compound’s moderate solubility and permeability align with Lipinski’s Rule of Five, suggesting oral bioavailability potential .

Metabolic Stability

Microsomal studies indicate t1/2 = 48 min in human liver microsomes, with primary metabolites resulting from piperazine N-dealkylation and acetamide hydrolysis .

Future Directions

  • Target Identification: Profiling against kinase and GPCR panels to elucidate mechanisms of action .

  • Prodrug Development: Masking the acetamide group to enhance bioavailability.

  • Toxicity Studies: Evaluating hepatotoxicity and cardiotoxicity in preclinical models .

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